{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether
Overview
Description
The compound {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether
is a chemical compound with the molecular formula C23H17Cl3N2OS
. Its molecular weight is 475.82 .
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the available resources, a similar compound,5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives
, was synthesized starting from 4-chlorobenzoic acid
in six steps. The process involved esterification of 4-chlorobenzoic acid
with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines . Physical And Chemical Properties Analysis
This compound is a powder at room temperature. It has a CAS Number of18527-31-6
.
Scientific Research Applications
Synthesis and Biological Activities
A series of N-phenylpyrazolyl aryl methanones derivatives, including compounds with a structure related to {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether, were synthesized and evaluated for their herbicidal and insecticidal activities. These compounds exhibited favorable activities in these domains (Wang et al., 2015).
Structural and Antimicrobial Studies
The structural properties of similar pyrazole compounds were investigated, contributing valuable insights into their potential antimicrobial applications. These structural analyses are crucial in understanding how such compounds interact with biological targets (Prabhudeva et al., 2017).
Catalytic Applications
The use of sulfuric acid derivatives in catalyzing condensation reactions involving pyrazole compounds highlights the potential of these chemicals in synthetic chemistry applications. This includes the synthesis of biologically active compounds (Tayebi et al., 2011).
Fungicidal Activity and Structure-Activity Relationship
Studies on oxime ether derivatives containing 1-aryl-3-oxypyrazoles, which share a structural similarity with the compound of interest, have shown significant fungicidal activities. These findings are instrumental in understanding the structure-activity relationship of such compounds (Lv et al., 2015).
Pharmaceutical Synthesis
Research involving the synthesis of pharmaceutically important heteroaromatics from related sulfones provides insights into the versatility and potential pharmaceutical applications of these compounds (Yokoyama et al., 1984).
Crystal Structure Analysis
The detailed analysis of the crystal structures of related pyrazole compounds contributes to the understanding of their physical and chemical properties. This is essential for their application in various scientific fields, including materials science and drug design (Trilleras et al., 2005).
Anticancer Research
Some novel thiadiazoles and thiazoles incorporating the pyrazole moiety, similar in structure to the compound of interest, have been evaluated as potential anticancer agents. This highlights the potential therapeutic applications of such compounds in oncology (Gomha et al., 2014).
Safety and Hazards
The safety and hazards associated with this compound are indicated by the GHS07 pictogram. The hazard statements include H315
, H319
, and H335
. The precautionary statements include P261
, P264
, P271
, P280
, P302+P352
, P304+P340
, P305+P351+P338
, P312
, P332+P313
, P337+P313
, P362
, P403+P233
, P405
, and P501
.
Mechanism of Action
Target of Action
Similar compounds such as butoconazole, an imidazole derivative, have been shown to targetCandida spp. , particularly Candida albicans . These organisms are responsible for various types of fungal infections, including vulvovaginal candidiasis .
Mode of Action
These compounds typically inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase . This results in a change in the fungal cell membrane lipid composition, altering cell permeability and ultimately leading to the osmotic disruption or growth inhibition of the fungal cell .
Biochemical Pathways
ergosterol biosynthesis pathway in fungi. Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to impaired cell function and growth .
Pharmacokinetics
Similar compounds such as butoconazole have been shown to be absorbed following vaginal administration
Result of Action
Based on the mode of action, it can be inferred that the compound leads to the disruption of the fungal cell membrane, which can result in the inhibition of fungal cell growth .
properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-[(2,6-dichlorophenoxy)methyl]-1-methyl-3-phenylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3N2OS/c1-28-23(30-17-12-10-16(24)11-13-17)18(21(27-28)15-6-3-2-4-7-15)14-29-22-19(25)8-5-9-20(22)26/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPCOKBBMFWGQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC3=C(C=CC=C3Cl)Cl)SC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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